Jian Zhou,
Jun-Wei Zhao,
Qi Wei,
Jie Zhang,
Guo-Yu Yang
PMID: 24641354
DOI:
10.1021/ja413218w
Abstract
Two new tetra-Cd(II)-substituted vanadogermanate frameworks {(CdX)4Ge8V(IV)10O46(H2O)[V(III)(H2O)2]4(GeO2)4}·8H2O (X = ethylenediamine (en, 1) and 1,2-diaminopropane (dap, 2)) were hydrothermally prepared and characterized by IR spectra, elemental analysis, powder X-ray diffraction (PXRD), energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and X-ray single-crystal diffraction. Both are isomorphic, and their 3-D frameworks are made up of tetra-Cd(II)-substituted {(CdX)4Ge8V(IV)10O46(H2O)}(12-) fundamental building units interconnected through planar tetra-V(III) [V(III)4O2(H2O)8](8-) clusters and tetrahedral GeO4 bridges. In the unique {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage, four [Ge2O7] dimers and four CdO4N2 trigonal prisms are alternately concatenated by μ3-O bridges to create a round {Ge8Cd4O28(X)4}(16-) fragment, five VO5 groups are linked by sharing edges to generate a pentanuclear [V5O17] subunit, and then the {Ge8Cd4O28(X)4}(16-) fragment is sandwiched by two V5O17 subunits via sharing O-atoms producing a D4h-symmetric {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage with a free water molecule located at the center. As we know, both display unprecedented 3-D organic-inorganic hybrid frameworks built up from the largest number of transition-metal-substituted vanadogermanate {(CdX)4Ge8V(IV)10O46}(12-) cluster shells linked by both GeO4 tetrahedra and rare [V(III)4O2(H2O)8](8-) clusters. Magnetic measurements reveal the antiferromagnetic couplings within the magnetic vanadium centers.
Derya Kara,
Cennet Karadaş
PMID: 25835378
DOI:
10.1016/j.saa.2015.03.081
Abstract
The present work describes a selective, rapid and economical spectrophotometric method for the determination of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane. Molybdenum(VI) reacts with N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane to form a stable 1:1 yellow complex with an absorption maximum at 342 nm. The reaction is completed within 10 min and the absorbance of the molybdenum complex remains stable for at least 1 week at room temperature. The effective molar absorption coefficient at 342 nm was 9.6 × 10(3)L mol(-1)cm(-1). Under optimal conditions, the complex obeys Beer's law from 0 to 9.9 μg mL(-1). The relative standard deviation was 0.08% (for 11 samples, each containing 6 μg mL(-1) molybdenum). Under the optimum conditions, the detection limit (3σ) was 17.7 μg L(-1) for molybdenum without any preconcentration. The precision was determined from 30 results obtained for 4.80 μg mL(-1) Mo(VI); the mean value of a molybdenum(VI) was 4.83 μg ml(-1) with a standard derivation of 0.002 μg ml(-1) molybdenum(VI).
Muneerah M Al-Mogren,
Abdel-Nasser M A Alaghaz,
Ebrahem A Ebrahem
PMID: 23831943
DOI:
10.1016/j.saa.2013.05.079
Abstract
Eight mononuclear chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) complexes of Schiff's base ligand were synthesized and determined by different physical techniques. The complexes are insoluble in common organic solvents but soluble in DMF and DMSO. The measured molar conductance values in DMSO indicate that the complexes are non-electrolytic in nature. All the eight metal complexes have been fully characterized with the help of elemental analyses, molecular weights, molar conductance values, magnetic moments and spectroscopic data. The analytical data helped to elucidate the structure of the metal complexes. The Schiff base is found to act as tridentate ligand using N2O donor set of atoms leading to an octahedral geometry for the complexes around all the metal ions. Quantum chemical calculations were performed with semi-empirical method to find the optimum geometry of the ligand and its complexes. Additionally in silico, the docking studies and the calculated pharmacokinetic parameters show promising futures for application of the ligand and complexes as high potency agents for DNA binding activity. The interaction of the complexes with calf thymus DNA (CT-DNA) has been investigated by UV absorption method, and the mode of CT-DNA binding to the complexes has been explored. Furthermore, the DNA cleavage activity by the complexes was performed. The Schiff base and their complexes have been screened for their antibacterial activity against bacterial strains [Staphylococcus aureus (RCMB010027), Staphylococcus epidermidis (RCMB010024), Bacillis subtilis (RCMB010063), Proteous vulgaris (RCMB 010085), Klebsiella pneumonia (RCMB 010093) and Shigella flexneri (RCMB 0100542)] and fungi [(Aspergillus fumigates (RCMB 02564), Aspergillus clavatus (RCMB 02593) and Candida albicans (RCMB05035)] by disk diffusion method. All the metal complexes have potent biocidal activity than the free ligand.
Lorin A Thompson,
Jianliang Shi,
Carl P Decicco,
Andrew J Tebben,
Richard E Olson,
Kenneth M Boy,
Jason M Guernon,
Andrew C Good,
Ann Liauw,
Changsheng Zheng,
Robert A Copeland,
Andrew P Combs,
George L Trainor,
Daniel M Camac,
Jodi K Muckelbauer,
Kimberley A Lentz,
James E Grace,
Catherine R Burton,
Jeremy H Toyn,
Donna M Barten,
Jovita Marcinkeviciene,
Jere E Meredith,
Charles F Albright,
John E Macor
PMID: 21974952
DOI:
10.1016/j.bmcl.2011.06.116
Abstract
The synthesis, evaluation, and structure-activity relationships of a set of related constrained diaminopropane inhibitors of BACE-1 are described. The full in vivo profile of an optimized inhibitor in both normal and P-gp deficient mice is compared with data generated in normal rats.
Keisuke Maruyoshi,
Kaori Nonaka,
Takeshi Sagane,
Tetsuo Demura,
Toshiyuki Yamaguchi,
Nobuaki Matsumori,
Tohru Oishi,
Michio Murata
PMID: 19130510
DOI:
10.1002/chem.200801961
Abstract
Endogenous polyamines, represented by putrescine, spermidine, and spermine, are known to exert their physiological functions by interacting with polyanionic biomolecules such as DNA, RNA, adenosine triphosphate (ATP), and phospholipids. Very few examples of conformation analysis have been reported for these highly flexible polymethylene compounds, mainly due to the lack of appropriate methodologies. To understand the molecular basis of the weak interaction between polyamines and polyanions that underlies their physiological functions, we aimed to elucidate the solution conformation of spermidine by using diastereospecifically deuterated and (13)C-labeled derivatives (1-7), which were designed to diagnose the orientation of seven conformationally relevant bonds in spermidine. (1)H-(1)H and (13)C-(1)H NMR coupling constants ((3)J(H,H) and (3)J(C,H)) were successfully determined for a spermidine-ATP complex. The relevant coupling constants markedly decreased upon complexation. The results reveal that spermidine, when interacting with ATP, undergoes changes that make the conformation more bent and forms the complex with the triphosphate part of ATP in an orientation-sensitive manner.
S A M Fathi,
M R Yaftian
PMID: 18778894
DOI:
10.1016/j.jhazmat.2008.07.138
Abstract
Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde and 1,2-diaminopropane in ethanol. This ligand is used as a modifier of octadecyl silica disks for preconcentration of trace amounts of copper(II) ions, followed by nitric acid elution and flame atomic absorption spectrometric (FAAS) determination. The effect of parameters influencing the extraction efficiency, i.e. pH of the sample solutions, amount of the Schiff base, type and volume of stripping reagent, sample and eluent flow rates were evaluated. Under optimum experimental conditions, the capacity of the membrane disks modified by 4mg of the ligand was found to be 247.7 (+/-2.1)mug of copper. The detection limit and the concentration factor of the presented method are 2.4ng/l and greater than 400, respectively. The method was applied to the extraction, recovery and detection of copper in different synthetic and water samples.
M Y Khuhawar,
L A Zardari,
A J Laghari
PMID: 18760976
DOI:
10.1016/j.jchromb.2008.04.048
Abstract
Capillary gas chromatographic (GC) determination of methylglyoxal (MGo) was developed on the basis of precolumn derivatization with 1,2-diaminopropane (DAP) at pH 3. The elution was carried out on an HP-5 (30 m x 0.32 mm i.d.) connected with FID. The linear calibration curve was obtained for MGo within 0.09-1.04 microg/ml with detection limit of 40 ng/ml. Dimethylglyoxal (DMGo) also formed derivative with DAP and eluted and separated from MGo at column temperature 100 degrees C for 1 min with heating rate 30 degrees C/min up to 200 degrees C with run time 4.6 min. The nitrogen flow rate was 1.5 ml/min with split ratio of 10:1, v/v. MGo was determined from serum and urine of diabetics and healthy volunteers. The amounts of MGo from serum and urine of diabetic patients were 0.180-0.260 microg/ml and 0.170-0.250 microg/ml with relative standard deviation (R.S.D.) within 1-4% and 1-3%, respectively. The amounts of MGo from serum of healthy volunteers were 0.032-0.054 microg/ml with an R.S.D. of 1.5-3%. DMGo was not detected from the biological fluids and was used as an internal standard.
Wakako Kaneko,
Susumu Kitagawa,
Masaaki Ohba
PMID: 17212384
DOI:
10.1021/ja066140b
Abstract
Phillip J Milner,
Rebecca L Siegelman,
Alexander C Forse,
Miguel I Gonzalez,
Tomče Runčevski,
Jeffrey D Martell,
Jeffrey A Reimer,
Jeffrey R Long
PMID: 28906108
DOI:
10.1021/jacs.7b07612
Abstract
A new diamine-functionalized metal-organic framework comprised of 2,2-dimethyl-1,3-diaminopropane (dmpn) appended to the Mg
sites lining the channels of Mg
(dobpdc) (dobpdc
= 4,4'-dioxidobiphenyl-3,3'-dicarboxylate) is characterized for the removal of CO
from the flue gas emissions of coal-fired power plants. Unique to members of this promising class of adsorbents, dmpn-Mg
(dobpdc) displays facile step-shaped adsorption of CO
from coal flue gas at 40 °C and near complete CO
desorption upon heating to 100 °C, enabling a high CO
working capacity (2.42 mmol/g, 9.1 wt %) with a modest 60 °C temperature swing. Evaluation of the thermodynamic parameters of adsorption for dmpn-Mg
(dobpdc) suggests that the narrow temperature swing of its CO
adsorption steps is due to the high magnitude of its differential enthalpy of adsorption (Δh
= -73 ± 1 kJ/mol), with a larger than expected entropic penalty for CO
adsorption (Δs
= -204 ± 4 J/mol·K) positioning the step in the optimal range for carbon capture from coal flue gas. In addition, thermogravimetric analysis and breakthrough experiments indicate that, in contrast to many adsorbents, dmpn-Mg
(dobpdc) captures CO
effectively in the presence of water and can be subjected to 1000 humid adsorption/desorption cycles with minimal degradation. Solid-state
C NMR spectra and single-crystal X-ray diffraction structures of the Zn analogue reveal that this material adsorbs CO
via formation of both ammonium carbamates and carbamic acid pairs, the latter of which are crystallographically verified for the first time in a porous material. Taken together, these properties render dmpn-Mg
(dobpdc) one of the most promising adsorbents for carbon capture applications.
Mohammad Hossein Habibi,
Elham Askari,
Mehdi Amirnasr,
Ahmad Amiri,
Yuki Yamane,
Takayoshi Suzuki
PMID: 21536484
DOI:
10.1016/j.saa.2011.03.055
Abstract
Mononuclear Mn(III) complexes have been prepared via the Mn(II) reaction of an equimolar of Schiff-bases derived from reaction of 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde with 1,2-diaminopropane. Axial ligands L include: pyridine (py) and H(2)O. The resulting complexes have been characterized by FT-IR and UV-vis spectroscopy. The crystal structures of the complexes were determined and indicate that in the solid state the complex adopts a slightly distorted octahedral environment of the imine N and hydroxo O with the two axial ligands. The electrochemical reduction of these complexes at a glassy carbon electrode in acetonitrile solution indicates that the first reduction process corresponding to Mn(III)-Mn(II) is electrochemically quasi-reversible. Thermal stability of these complexes was determined by TG and DTG. Layers of these complexes were formed on nanostructure zinc oxide thin film and a red shift was observed when zinc oxide thin film is modified by complex.